![molecular formula C17H22Cl2N2S B3036089 2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-4,5-dipropyl-1H-imidazole CAS No. 338966-12-4](/img/structure/B3036089.png)
2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-4,5-dipropyl-1H-imidazole
Overview
Description
Scientific Research Applications
Antiprotozoal Activity
A study conducted by Pérez‐Villanueva et al. (2013) synthesized a series of new 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives, including compounds similar to 2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-4,5-dipropyl-1H-imidazole. These compounds exhibited strong antiprotozoal activity against protozoa like Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, with even better efficacy than metronidazole, a common drug used for these parasites (Pérez‐Villanueva et al., 2013).
Antibacterial and Antifungal Properties
Another study by Ravinder Nath ANISETTI and M. S. Reddy (2012) synthesized novel analogs of 2-[(E)-2-aryl-1-ethenyl]-3-(2-sulfanyl-1H-benzo[d]imidazole-5-yl)-3,4- dihydro-4-quinolinones, displaying significant biological activity against various standard bacterial strains (Ravinder Nath ANISETTI & M. S. Reddy, 2012).
Synthesis Methods
Tavakoli et al. (2012) described the use of sulfuric acid as a catalyst in the synthesis of 1,2,4,5-tetrasubstituted imidazoles, indicating the importance of such compounds in chemical research and their potential applications in various domains (Tavakoli et al., 2012).
HDL-Cholesterol Effects
A 2000 study by Elokdah et al. demonstrated that certain 2-substituted sulfanyl-1H-imidazole-4,5-diones could increase high-density lipoprotein cholesterol over other lipid fractions, highlighting potential therapeutic applications (Elokdah et al., 2000).
Gastric H+/K+-ATPase Inhibition
Yamada et al. (1996) found that substituted 2-sulfinylimidazoles, including structures similar to 2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-4,5-dipropyl-1H-imidazole, were potent inhibitors of gastric H+/K(+)-ATPase, indicating their potential as treatments for conditions like acid reflux (Yamada et al., 1996).
Synthesis of Novel Compounds
Gang Li et al. (2012) synthesized a range of novel compounds including 6-[(1,3,4-thiadiazol-2-yl)sulfanyl]-7-phenylpyrazolo[1,5-a]pyrimidines, showing the versatility of similar imidazole structures in producing various bioactive compounds (Gang Li et al., 2012).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfanyl]-1-methyl-4,5-dipropylimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22Cl2N2S/c1-4-7-15-16(8-5-2)21(3)17(20-15)22-11-12-13(18)9-6-10-14(12)19/h6,9-10H,4-5,7-8,11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMGKHDIFWOFHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N(C(=N1)SCC2=C(C=CC=C2Cl)Cl)C)CCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-4,5-dipropyl-1H-imidazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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